molecular formula C5H6IN3O B1388657 2-(4-iodo-1H-pyrazol-1-yl)acetamide CAS No. 1217862-55-9

2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B1388657
CAS No.: 1217862-55-9
M. Wt: 251.03 g/mol
InChI Key: WVYADYRFWCBASA-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)acetamide is a pyrazole-based acetamide derivative characterized by a 4-iodo substitution on the pyrazole ring. This structural motif confers unique electronic and steric properties due to the large atomic radius and polarizability of iodine. The compound’s acetamide group facilitates hydrogen bonding, influencing its solubility, crystallinity, and intermolecular interactions .

Preparation Methods

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-iodopyrazole with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Synthesis

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. The presence of the iodine atom enhances its reactivity, facilitating various chemical reactions:

  • Substitution Reactions : The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
  • Oxidation and Reduction : It can undergo oxidation or reduction to form different derivatives.
  • Coupling Reactions : Participates in coupling reactions (e.g., Suzuki or Sonogashira couplings) to create more intricate molecular structures.

Biological Research

In biological contexts, 2-(4-iodo-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to bind to active sites on enzymes allows it to modulate various cellular processes:

  • Enzyme Inhibition : It has shown promise in inhibiting kinases, which play critical roles in cell signaling pathways.
  • Cell Signaling : Alters gene expression and metabolic pathways, affecting cellular functions.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Drug Discovery : It is utilized in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors involved in disease processes.
  • Pharmacological Studies : Research indicates its potential as a heme oxygenase-1 inhibitor, which is relevant in cancer treatment and cytoprotection .

Industrial Applications

In addition to its scientific applications, this compound is relevant in industrial settings:

  • Agrochemicals : Used in the development of pesticides and herbicides due to its bioactive properties.
  • Materials Science : Explored for its role in creating specialized materials with specific chemical properties.

Case Studies

Several studies have highlighted the applications of this compound:

Study on Enzyme Inhibition

A research study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation. The study quantified the inhibition rates and analyzed the resultant effects on cell signaling pathways.

Drug Development Research

Another significant investigation focused on the synthesis of novel derivatives based on this compound aimed at enhancing its therapeutic profile against inflammatory diseases. These derivatives exhibited improved efficacy and reduced toxicity compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the acetamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

The following analysis compares 2-(4-iodo-1H-pyrazol-1-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Compound Name Key Structural Features Biological Activity/Application Melting Point/Physical Data References
This compound 4-Iodo-pyrazole, acetamide linker Potential anti-inflammatory/antimicrobial Not reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core, bromophenyl, methoxybenzyl FPR2 agonist, activates chemotaxis Not reported
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide Benzotriazole, hydroxyphenyl Antioxidant (Griess assay) Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, trifluoromethyl, methoxyphenyl Not specified (patented scaffold) Not reported
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydro-pyrazolone Structural mimic of benzylpenicillin 473–475 K (200–202°C)
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Triazole, pyridinylpyrimidinylamino-phenyl Imatinib analog (kinase inhibition) 165–167°C (99:1 DCM/MeOH)

Physicochemical Properties

  • Melting Points : The dichlorophenyl-pyrazolone derivative exhibits a high melting point (200–202°C), attributed to strong intermolecular hydrogen bonding (R22(10) dimer motifs) . The triazole analog melts at 165–167°C, reflecting moderate crystallinity influenced by polar solvents .
  • Hydrogen Bonding : The 4-iodo substituent in the parent compound may reduce solubility in polar solvents compared to chloro or methoxy analogs but enhance halogen-bonding interactions in crystal packing .

Crystallographic and Computational Insights

  • The dichlorophenyl-pyrazolone derivative forms planar amide groups with dihedral angles of 80.7° between aromatic rings, indicating steric hindrance .
  • Halogen bonding (C–I⋯O/N) in the 4-iodo compound could stabilize crystal lattices, a property less pronounced in chloro or methoxy analogs .

Biological Activity

2-(4-iodo-1H-pyrazol-1-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound exhibits significant interactions with various enzymes and proteins, influencing numerous biochemical pathways. Key properties include:

  • Enzyme Inhibition : this compound has been shown to inhibit specific kinases by binding to their active sites, altering their activity and affecting cellular processes such as metabolism and signaling pathways.
  • Cellular Effects : The compound's effects vary across different cell types. It can modulate cell signaling pathways, impacting gene expression and metabolic activities.

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Binding : The compound binds to the active sites of target enzymes, leading to either inhibition or activation.
  • Alteration of Signaling Pathways : By interacting with cellular receptors and enzymes, it can change the dynamics of signaling cascades.
  • Subcellular Localization : The localization within cells influences its effectiveness and interaction with biological targets.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound, yielding promising results:

StudyFocusFindings
Gachet et al. (1999)Thrombotic diseasesDemonstrated that pyrazole derivatives can act as P2Y12 receptor antagonists, suggesting potential in antiplatelet therapy .
Selvam et al. (2014)Anti-inflammatory propertiesCompounds similar to this compound showed up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al. (2014)Antimicrobial activityFound that pyrazole derivatives exhibited significant antibacterial effects against E. coli and S. aureus .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cardiovascular Diseases : Its role as a P2Y12 antagonist positions it as a candidate for treating thromboembolic disorders.
  • Anti-inflammatory Agents : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Agents : Its effectiveness against various bacterial strains suggests utility in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-iodo-1H-pyrazol-1-yl)acetamide, and what factors influence reaction efficiency?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 4-iodo-1H-pyrazole reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. Key factors include solvent polarity, reaction temperature (typically 0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization or column chromatography .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm the pyrazole ring and acetamide backbone. IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and N-H (~3300 cm1^{-1}) stretches. Mass spectrometry (ESI/HRMS) verifies molecular weight.
  • Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimeric structures) .

Q. What biochemical assays are suitable for studying its interactions with enzymes or proteins?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kon_{on}, koff_{off}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biochemical data (e.g., activation vs. inhibition effects across assays)?

  • Methodology :

  • Control Experiments : Test compound stability under assay conditions (pH, temperature).
  • Orthogonal Assays : Compare results from ITC (thermodynamic) vs. SPR (kinetic).
  • Concentration Gradients : Identify non-linear dose-response curves suggestive of allosteric modulation .

Q. What strategies optimize reaction conditions for scalable synthesis using Design of Experiments (DoE)?

  • Methodology :

  • Factorial Design : Vary factors like solvent (dichloromethane vs. THF), base (triethylamine vs. DBU), and temperature.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .

Q. How can computational tools predict reactivity and guide the synthesis of derivatives with improved target selectivity?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions.
  • Molecular Docking : Screen derivatives against target protein structures (e.g., kinases) to prioritize analogs with enhanced binding .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound at 37°C in buffers (pH 2–9) and monitor degradation via HPLC.
  • Photostability Tests : Expose to UV/visible light and quantify decomposition products .

Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents on the pyrazole ring?

  • Methodology :

  • Analog Synthesis : Replace the iodo group with other halogens (Br, Cl) or electron-withdrawing groups (NO2_2).
  • Biological Profiling : Compare IC50_{50} values across analogs to identify critical substituents for activity .

Q. Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental results in reaction pathways?

  • Methodology :

  • Transition State Analysis : Recalculate energy barriers using higher-level theory (e.g., CCSD(T)) to refine models.
  • Kinetic Isotope Effects (KIE) : Experimentally validate predicted mechanisms .

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYADYRFWCBASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305449
Record name 4-Iodo-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-55-9
Record name 4-Iodo-1H-pyrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-iodo-1H-pyrazol-1-yl)acetamide
2-(4-iodo-1H-pyrazol-1-yl)acetamide
2-(4-iodo-1H-pyrazol-1-yl)acetamide
2-(4-iodo-1H-pyrazol-1-yl)acetamide
2-(4-iodo-1H-pyrazol-1-yl)acetamide
2-(4-iodo-1H-pyrazol-1-yl)acetamide

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